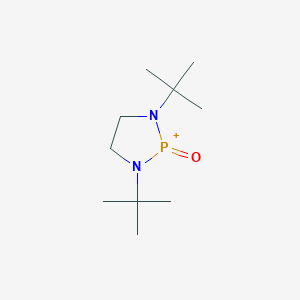
2-Amino-3-methylquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Amino-3-methylquinoline and its derivatives involves various techniques. For instance, one study reports the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol . Another study discusses the synthesis of 3-methylquinoxalines as potential anti-cancer agents .Molecular Structure Analysis
The molecular structure of this compound is complex and diverse. Analytical techniques suitable for characterizing pharmaceutical protein powders can provide structural and conformational information . The molecular weight of this compound is 158.2 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, one study discusses the synthesis of 2-aminoquinoline-3-carboxamides by the reaction of 2-bromobenzaldehydes, aqueous ammonia, and acetamide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are crucial for its applications. Reliable chemical property data are key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks .Aplicaciones Científicas De Investigación
Pharmacological Studies and Drug Design
2-Amino-3-methylquinoline derivatives have been explored in pharmacological studies. For instance, a derivative was studied as a potential human MCH receptor 1 antagonist, which could suppress food intake in diet-induced obesity rats. This research also involved reducing human ether-a-go-go-related gene (hERG) associated liabilities (Kasai et al., 2012).
Synthesis and Evaluation for Anticancer Activity
The synthesis of various derivatives of this compound has been explored for potential anticancer applications. For instance, the synthesis of oxazolo and oxazinoquinolinone derivatives from 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one and their evaluation for anticancer activity against human cancer cells (Nancy Talaat et al., 2022).
Antiparasitic Activities
Compounds derived from this compound have been tested for their antiparasitic activities. One study explored the antiparasitic activities and toxicities of enantiomers of an 8-Aminoquinoline, showing efficacy in animal models of malaria and pneumocystis pneumonia, and reduced hematotoxicity (Nanayakkara et al., 2008).
Diagnostic and Therapeutic Potential in Protein Misfolding Diseases
A derivative of this compound, (E)-6-Methyl-4'-amino-2-styrylquinoline, was identified as a potential diagnostic and therapeutic agent for protein misfolding diseases like Alzheimer's and Prion Diseases. It can interact with Aβ and prion fibrils, inhibiting their self-aggregation and is capable of crossing the blood-brain barrier (Matteo Staderini et al., 2013).
Electrochemical Sensor Development
The development of electrochemical sensors for 4-Aminoquinoline drugs, including compounds derived from this compound, has been researched. These sensors are important for determining these compounds in biological and environmental samples, highlighting their significance in medical and environmental monitoring (Matrouf et al., 2022).
Alzheimer's Disease Treatment
Derivatives of this compound have been synthesized and evaluated for their potential in treating Alzheimer's disease. A study focused on conjugates of 4-Amino-2,3-polymethylenequinoline and butylated hydroxytoluene, indicating promising results in inhibiting cholinesterases and showcasing antioxidant activity, which are crucial in managing Alzheimer’s Disease (Makhaeva et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Methylquinolin-2-amine, also known as 2-Amino-3-methylquinoline, is a quinoline derivative . Quinoline derivatives have been found to exhibit substantial biological activities . .
Mode of Action
It’s known that the activity of quinoline derivatives can depend on the position of the substituents . The hydrophobic methyl group at the 8-position and the high electron withdrawing chloro substituent or the presence of a bulky group at the 2-position of the quinoline ring might contribute to the higher activity of the compound .
Biochemical Pathways
Quinoline derivatives have been found to inhibit the pi3k/akt/mtor pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It’s known that all the compounds in the quinoline series are predicted to satisfy the adme profile .
Result of Action
One of the compounds in the quinoline series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, is found to be active with an inhibition concentration value of (ic 50) 294 μM .
Action Environment
It’s known that the storage temperature for this compound is 4°c, and it should be protected from light .
Propiedades
IUPAC Name |
3-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZOVCDTUUZEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449538 | |
| Record name | 2-Amino-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74844-99-8 | |
| Record name | 2-Amino-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74844-99-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)




![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)






